molecular formula C17H16ClN3O2S B2801607 N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309341-97-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No.: B2801607
CAS No.: 2309341-97-5
M. Wt: 361.84
InChI Key: UPSOTXNJABVZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.

    Introduction of the aromatic and heterocyclic groups: The aromatic group (5-chloro-2-cyanophenyl) and the heterocyclic group (2-methyl-2-(thiophen-3-yl)propyl) are introduced through nucleophilic substitution reactions.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with an ethyl group instead of a propyl group.

    N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-2-yl)propyl)oxalamide: Similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSOTXNJABVZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.